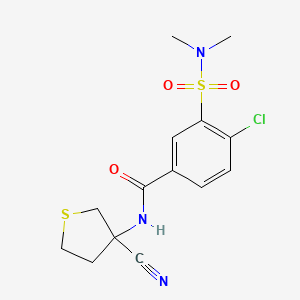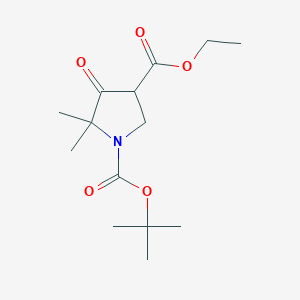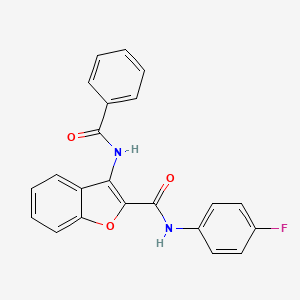![molecular formula C20H19N3OS B2541769 2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396719-76-9](/img/structure/B2541769.png)
2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide" is a derivative of antipyrine, which is a non-steroidal anti-inflammatory drug. Antipyrine derivatives are of great interest in drug chemistry due to their potential biological applications, including their ability to bind nucleotide protein targets .
Synthesis Analysis
The synthesis of antipyrine-like derivatives involves various chemical reactions and can be achieved with good yields. For instance, the synthesis of related compounds has been reported using starting materials such as 4-aminophenazone and 2,6-difluorobenzoic acid, which undergo a series of reactions to yield the desired benzamide derivatives . The synthesis process can be optimized to improve yields and selectivity for the desired product.
Molecular Structure Analysis
The molecular structure of antipyrine derivatives is characterized by the presence of a pyrazole ring attached to a benzamide moiety. The X-ray structure characterization of similar compounds has shown that they crystallize in the monoclinic P21/c space group and their crystal packing is stabilized by hydrogen bonds and π-interactions . Hirshfeld surface analysis and DFT calculations can provide insights into the intermolecular interactions and energy frameworks that stabilize the molecular structure .
Chemical Reactions Analysis
Antipyrine derivatives can undergo various chemical reactions, including 1,3-dipolar cycloaddition and rearrangement, which are key steps in the synthesis of novel compounds . The reactivity of these compounds can be influenced by the presence of substituents on the benzamide and pyrazole rings, which can affect the outcome of cycloaddition reactions and the formation of regioisomers .
Physical and Chemical Properties Analysis
The physical and chemical properties of antipyrine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of hydrogen bonds and π-interactions in the crystal structure can affect the compound's solubility and melting point . Spectroscopic techniques like NMR, FT-IR, and mass spectroscopy are used to characterize these compounds and confirm their structures .
Biological Evaluation
Antipyrine derivatives have been evaluated for their biological activities, including antibacterial, antifungal, and anticancer properties. These compounds have shown inhibitory potential against various enzymes, such as alkaline phosphatases and ecto-5'-nucleotidases, which are important targets in medicinal chemistry . The biological activity of these compounds can be further explored to develop potential therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Drug Design
The synthesis and application of complex molecules like 2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide play a crucial role in the development of novel therapeutic agents. Molecules with similar structures have been explored for their potential in treating various diseases due to their unique interactions with biological systems. The Knoevenagel condensation, for instance, is a key reaction in generating biologically active molecules by combining aldehydes with active methylenes, leading to compounds with significant anticancer activity (Tokala, Bora, & Shankaraiah, 2022)[https://consensus.app/papers/contribution-knoevenagel-condensation-products-toward-tokala/f00114a639b2501cb59f1d8acfc04380/?utm_source=chatgpt].
Pharmacological Potential
Compounds structurally related to 2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide have been extensively researched for their pharmacological properties. For example, phenothiazines, which share a heterocyclic backbone, show a range of biological activities, including antibacterial, anticancer, and antiviral effects (Pluta, Morak-Młodawska, & Jeleń, 2011)[https://consensus.app/papers/progress-activities-synthesized-phenothiazines-pluta/592be11820cd5beeba0d8b5cf11aa3a2/?utm_source=chatgpt]. Such studies underscore the importance of exploring the therapeutic potential of complex molecules.
Environmental and Biological Interactions
Understanding the environmental fate and biological interactions of chemical compounds is essential for assessing their impact and therapeutic viability. Parabens, for instance, illustrate the significance of studying the environmental persistence and biological effects of synthetic compounds widely used in consumer products. This research aids in evaluating the safety and ecological implications of chemical substances (Haman, Dauchy, Rosin, & Munoz, 2015)[https://consensus.app/papers/occurrence-fate-behavior-parabens-environments-review-haman/62b3eb2985865d6db57bf7f2c8bdea0d/?utm_source=chatgpt].
Zukünftige Richtungen
: Singireddi, S., Nandikolla, A., Suresh, A., et al. (2020). Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Advances, 10(21), 12516–12527. Link : Synthesis, antileishmanial, antimalarial evaluation and molecular docking study of novel benzamide derivatives. BMC Chemistry, 18(1), 1–12. Link : Synthesis, characterization, antioxidant, and antibacterial activities of novel benzamide derivatives. Research on Chemical Intermediates,
Eigenschaften
IUPAC Name |
2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-13-7-9-15(10-8-13)23-19(17-11-25-12-18(17)22-23)21-20(24)16-6-4-3-5-14(16)2/h3-10H,11-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGIBZBAKRLOLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

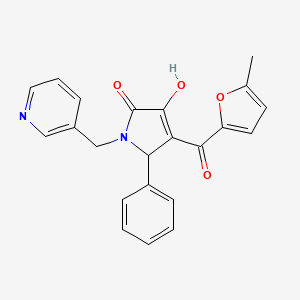
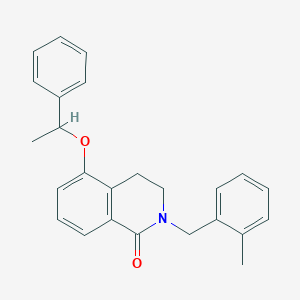
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2541690.png)
![1-[4-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2541692.png)
![5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2541695.png)
![Ethyl 2-(butylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2541696.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2541699.png)
